Benzoic acid 4-(benzoylamino)- phenyl ester structure
Benzoic acid 4-(benzoylamino)- phenyl ester structure
An in-depth technical analysis of Benzoic acid 4-(benzoylamino)- phenyl ester requires a comprehensive look at its structural dynamics, physicochemical properties, and the mechanistic logic behind its synthesis. As a bifunctional organic compound, it serves as a critical building block in both advanced materials science and pharmaceutical development.
Structural and Electronic Architecture
Benzoic acid 4-(benzoylamino)- phenyl ester (CAS: 80824-77-7), commonly referred to as 4-benzamidophenyl benzoate, features a highly versatile molecular architecture. The central para-substituted benzene ring acts as a rigid conjugation bridge between two distinct functional domains:
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The Benzamide Motif (-NH-CO-Ph): This domain provides robust intermolecular hydrogen bonding capabilities (acting as both a hydrogen bond donor and acceptor). In materials science, this is essential for supramolecular assembly and elevating the clearing temperatures of liquid crystalline phases.
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The Benzoate Motif (-O-CO-Ph): This introduces a hydrolyzable ester linkage, which is highly valuable in the design of biodegradable polymers or prodrug scaffolds requiring controlled enzymatic cleavage.
Caption: Structural domains of 4-benzamidophenyl benzoate contributing to liquid crystalline behavior.
Physicochemical Properties & Analytical Profile
Accurate analytical characterization is paramount for validating the successful double-acylation of the 4-aminophenol precursor. The distinct electronic environments of the amide and ester carbonyls provide clear diagnostic signals, particularly in
| Parameter | Specification |
| IUPAC Name | 4-Benzamidophenyl benzoate |
| CAS Registry Number | 80824-77-7 |
| Molecular Formula | C |
| Molecular Weight | 317.34 g/mol |
| δ 165.7 (Ester C=O), 164.8 (Amide C=O), 146.3, 137.1, 134.9, 134.1, 131.7, 129.8, 129.1, 129.0, 128.5, 127.7, 122.1, 121.4 ppm[2] |
Mechanistic Synthesis Pathways
The synthesis of 4-benzamidophenyl benzoate requires the exhaustive acylation of 4-aminophenol. Because the amine group is significantly more nucleophilic than the hydroxyl group, mono-acylation occurs rapidly. Driving the reaction to the di-acylated product requires strategic selection of coupling agents, stoichiometric excess, and precise thermodynamic control.
Caption: Comparative synthetic workflows for 4-benzamidophenyl benzoate.
Protocol A: Classical Schotten-Baumann Double Benzoylation
This protocol utilizes highly reactive acyl chlorides. The causality behind using an anhydrous pyridine solvent is to continuously neutralize the HCl byproduct generated during nucleophilic acyl substitution. Failure to scavenge this acid results in the protonation of the amine (forming an unreactive ammonium salt), which prematurely halts the reaction.
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Preparation: Dissolve 4-aminophenol (1.0 eq) in anhydrous pyridine, which serves dual roles as both the reaction medium and the acid scavenger.
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Activation & Addition: Cool the reaction vessel to 0 °C in an ice bath to control the highly exothermic nature of the reaction. Dropwise, add benzoyl chloride (2.5 eq) to ensure complete acylation of both the amine and the sterically hindered hydroxyl group.
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Propagation: Remove the ice bath and stir vigorously at room temperature for 3 to 4 hours.
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Validation & Workup: Monitor the reaction via TLC. Once the mono-acylated intermediate is fully consumed, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO
(to neutralize residual acids), and brine. -
Isolation: Dry the organic phase over anhydrous Na
SO , concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield pure crystals.
Protocol B: PFP-Mediated One-Pot Coupling
Recent methodological advancements utilize to generate acyl fluorides in situ directly from benzoic acid[3]. Acyl fluorides are significantly less moisture-sensitive than acyl chlorides and bypass the generation of corrosive HCl gas, offering a milder, atom-economic alternative that is highly tolerant of sensitive functional groups[3].
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Preparation: In a dry, inert-flushed flask, dissolve benzoic acid (0.82 mmol) and 4-aminophenol (0.44 mmol) in anhydrous dichloromethane[2].
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In Situ Activation: Add PFP (1.0 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol). The PFP reacts with the benzoic acid to form a highly reactive, yet bench-stable, benzoyl fluoride intermediate[3].
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Coupling: Stir the mixture at room temperature. Both the amine and hydroxyl groups of 4-aminophenol nucleophilically attack the acyl fluoride. A white solid typically precipitates as the di-acylated product forms[2].
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Validation: Confirm the total consumption of the parent carboxylic acid via LC-MS.
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Isolation: Filter the precipitate, wash with cold hexanes, and purify via automated flash column chromatography (eluting in 100% hexanes) to isolate the target compound in high purity[2].
Applications in Advanced Materials and Therapeutics
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Liquid Crystalline Polymers (LCPs): The rigid, rod-like (calamitic) structure of 4-benzamidophenyl benzoate makes it an ideal mesogen core. When incorporated into polyesteramides, the alternating ester and amide linkages disrupt rapid crystallization just enough to lower the melting point, while the hydrogen-bonded amide networks maintain the mesophase stability over a wide temperature range.
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Biomedical & Pharmaceutical Scaffolds: The structural motifs of this compound are frequently utilized in the design of bioactive small molecules. For instance, its biphenyl-like extended structure shares conformational similarities with, which are critical compounds utilized in osteoarthritis research and stem cell-driven cartilage regeneration.
References
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Beardmore, L. N. D., Cobb, S. L., & Brittain, W. D. G. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry, 20(41), 8059-8064. URL:[Link]
